Application Summary: “1,2-Bis(3-cyclohexenyl)ethylene” is an important intermediate during the combustion process of hydrocarbon and oxygenated fuels . It has a significant impact on the combustion characteristics of fuels .
Methods of Application: The combustion of “1,2-Bis(3-cyclohexenyl)ethylene” was investigated using shock tube experiments conducted at pressures of 2 and 10 atm with equivalence ratios of 0.5, 1.0, and 2.0 . The ignition data under 10 atm cover a wide temperature range varying from a low temperature of 770 K to a high temperature of 1222 K .
Results and Outcomes: The ignition at low temperatures is shorter than the extrapolation at high temperatures . A detailed kinetic model of “1,2-Bis(3-cyclohexenyl)ethylene” oxidation was proposed based on the low-temperature mechanism of 1,3-cyclohexadiene and the existing high-temperature mechanism of cyclohexene . The developed model reproduces the ignition delay times in air well, but it over predicts the ignition delays in argon conditions at higher temperatures .
1,2-Bis(3-cyclohexenyl)ethylene is an organic compound characterized by its unique structure, which consists of two cyclohexene rings connected by an ethylene bridge. Its molecular formula is with a molecular weight of approximately 188.3086 g/mol. The compound is noted for its potential applications in organic synthesis and materials science due to its reactive double bonds and cyclic structures .
The synthesis of 1,2-bis(3-cyclohexenyl)ethylene can be achieved through several methods:
1,2-Bis(3-cyclohexenyl)ethylene finds applications in various fields:
Interaction studies involving 1,2-bis(3-cyclohexenyl)ethylene focus on its reactivity with other chemical species. These studies help elucidate its role in complex chemical environments and its potential as a precursor for novel compounds.
1,2-Bis(3-cyclohexenyl)ethylene shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1,2-Bis(phenyl)ethylene | Aromatic | Stable and less reactive than cyclohexene derivatives |
| 1,2-Bis(cyclopentyl)ethylene | Cyclic | Smaller ring size; different reactivity profile |
| 1,2-Bis(3-methylcyclohexenyl)ethylene | Methyl-substituted | Increased steric hindrance; altered reactivity |
1,2-Bis(3-cyclohexenyl)ethylene is unique due to its specific arrangement of cyclohexene rings and the ethylene bridge. This configuration allows for distinctive reactivity patterns not commonly found in other similar compounds. Its potential biological activity and applications in material science further enhance its significance in research and industry .
The Diels-Alder reaction has historically served as a cornerstone for constructing cyclohexene derivatives, including 1,2-bis(3-cyclohexenyl)ethylene. This [4+2] cycloaddition between a conjugated diene and a dienophile enables the formation of six-membered rings with precise stereochemical control. For instance, cyclohexene derivatives can be synthesized by reacting 1,3-butadiene with ethylene-based dienophiles under thermal or Lewis acid-catalyzed conditions [2]. The reaction proceeds via a concerted mechanism, where electron-rich dienes pair with electron-deficient dienophiles to yield bicyclic intermediates. Subsequent dehydrogenation or ring-opening steps may refine the product into the desired ethylene-linked cyclohexenyl structure.
Recent advancements have optimized solvent systems and catalyst choices to enhance regioselectivity. For example, the use of polar aprotic solvents like dimethylformamide (DMF) improves reaction kinetics, while aluminum chloride catalysts facilitate milder reaction conditions [2]. These refinements ensure high yields of cyclohexene frameworks while minimizing side reactions such as polymerization or over-reduction.
Olefin metathesis has emerged as a powerful tool for constructing carbon-carbon bonds in cyclohexenyl ethylene derivatives. Tungsten and ruthenium catalysts, such as Grubbs-type complexes, enable the redistribution of alkylidene fragments between olefins. In the context of 1,2-bis(3-cyclohexenyl)ethylene, cross-metathesis between ethylene and preformed cyclohexenyl olefins facilitates efficient coupling [1] [5]. For example, tungsten alkylidene complexes (e.g., W(NAr)(OSiPh3)₂(C₂H₄)) catalyze the rearrangement of cyclohexene into bicyclic intermediates, which subsequently undergo ring contraction to yield metathesis-active species [1].
Key to this methodology is the use of low ethylene concentrations to suppress competitive homometathesis. Statistical modeling indicates that optimal cross-metathesis yields (~50%) are achieved when ethylene and cyclohexenyl olefins are present in a 1:1 molar ratio [5]. Recent studies also highlight the role of N-heterocyclic carbene (NHC) ligands in stabilizing ruthenium catalysts, thereby improving turnover frequencies and functional group tolerance [6].
Transition metal catalysis has revolutionized the synthesis of complex cyclohexenyl architectures. Iridium-catalyzed hydrogen borrowing reactions, for instance, enable the coupling of methyl ketones with 1,5-diols to form multisubstituted cyclohexanes [4]. While this method primarily targets cyclohexanes, analogous strategies using ethylene-linked precursors could be adapted for 1,2-bis(3-cyclohexenyl)ethylene. For example, iridium complexes facilitate dehydrogenation of alcohols to carbonyls, followed by aldol condensation and re-hydrogenation to form cyclic products [4].
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) also offer potential routes. By employing boronated cyclohexenyl intermediates and ethylene dibromide, chemists could assemble the target molecule with precise control over substitution patterns. However, challenges such as β-hydride elimination in alkenyl halides necessitate careful optimization of base and ligand systems.
Controlling the stereochemistry of 1,2-bis(3-cyclohexenyl)ethylene remains a critical challenge. Asymmetric hydrogenation of prochiral dienes using chiral phosphine ligands (e.g., BINAP) has shown promise in generating enantiomerically pure cyclohexenyl moieties [4]. Alternatively, enzymatic resolution techniques exploit lipases or esterases to kinetically separate racemic mixtures, though substrate specificity limits broad applicability.
Recent work demonstrates that γ-stereocenters in diol precursors can dictate the stereochemical outcome of cyclohexane-forming reactions, suggesting that similar principles could govern ethylene-linked systems [4]. For instance, enantiopure γ-substituted diols undergo cyclization without racemization, translating chiral information from the starting material to the product [4].
The drive toward sustainable synthesis has spurred interest in iron- and molybdenum-based catalysts for cyclohexene oxidation and functionalization. Iron scorpionate complexes (e.g., FeCl₂[HC(pz)₃]) catalyze the oxidation of cyclohexene to epoxides or diols under mild conditions, avoiding toxic stoichiometric oxidants [7]. Similarly, molybdenum carbonyl complexes activate molecular oxygen for C–H bond functionalization, enabling the direct introduction of oxygenated groups into cyclohexenyl frameworks [7].
Solvent selection plays a pivotal role in green synthesis. Switchable polarity solvents (e.g., CO₂-triggered ionic liquids) allow for energy-efficient product isolation, while bio-based solvents like limonene reduce reliance on petrochemical feedstocks. Microwave-assisted reactions further enhance energy efficiency by accelerating reaction rates and improving selectivity.
Transitioning laboratory-scale syntheses to industrial production requires addressing catalyst cost, solvent recovery, and waste minimization. For example, the cesium hydroxide-mediated coupling of dicyclohexylphosphine with 1,2-dibromoethane in DMF achieves an 81% yield of 1,2-bis(dicyclohexylphosphino)ethane, a related bidentate ligand [3]. Key lessons include:
Economic analyses indicate that metathesis-based routes offer superior scalability compared to stoichiometric methods, provided catalyst costs are mitigated through ligand design or alternative metal sources (e.g., tungsten instead of ruthenium) [1] [5].